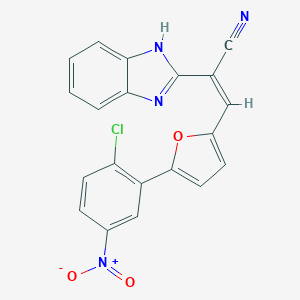
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a benzamide moiety, along with a chlorine atom and an ethoxy group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound can potentially disrupt this pathway, leading to reduced production of these inflammatory mediators .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting COX enzymes and subsequently decreasing prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of Benzamide Moiety: The final step involves the reaction of the chlorinated benzothiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Scientific Research Applications
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: It is used in studies to understand the interaction of benzothiazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
6-chloro-2-ethoxybenzothiazole: A compound with similar structural features but different biological activities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide: A compound lacking the chlorine atom, used for comparison in structure-activity relationship studies.
Uniqueness
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the chlorine atom and the ethoxy group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a lead compound in drug development and other scientific research applications.
Properties
IUPAC Name |
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODPTEDFIKTXCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B378151.png)


![N-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B378159.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378160.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)
![{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}propanedinitrile](/img/structure/B378162.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378163.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378165.png)
![N-[4-({[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378166.png)
![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378167.png)

![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378171.png)

